molecular formula C9H8Cl3N3 B11855550 6,8-Dichloro-4-hydrazinoquinoline hydrochloride CAS No. 1170005-43-2

6,8-Dichloro-4-hydrazinoquinoline hydrochloride

Cat. No.: B11855550
CAS No.: 1170005-43-2
M. Wt: 264.5 g/mol
InChI Key: LOVCIEPUXBWCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 6,8-dichloroquinoline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

6,8-Dichloro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dichloro-4-hydrazinoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Properties

CAS No.

1170005-43-2

Molecular Formula

C9H8Cl3N3

Molecular Weight

264.5 g/mol

IUPAC Name

(6,8-dichloroquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C9H7Cl2N3.ClH/c10-5-3-6-8(14-12)1-2-13-9(6)7(11)4-5;/h1-4H,12H2,(H,13,14);1H

InChI Key

LOVCIEPUXBWCNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1NN)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.